molecular formula C19H26N4OS B12236538 1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-one

1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B12236538
M. Wt: 358.5 g/mol
InChI Key: LLAZHLCIAQLPKG-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a unique structure combining azepane, piperazine, and benzothiazole moieties

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzothiazole or piperazine rings are replaced by other groups. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-one stands out due to its unique combination of structural features. Similar compounds include:

    1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-ol: Differing by the presence of a hydroxyl group.

    1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-amine: Differing by the presence of an amine group.

These structural variations can lead to differences in chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C19H26N4OS

Molecular Weight

358.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H26N4OS/c24-18(22-9-5-1-2-6-10-22)15-21-11-13-23(14-12-21)19-16-7-3-4-8-17(16)25-20-19/h3-4,7-8H,1-2,5-6,9-15H2

InChI Key

LLAZHLCIAQLPKG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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